molecular formula C11H11N3O2S B099353 [[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea CAS No. 18507-29-4

[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea

Cat. No. B099353
CAS RN: 18507-29-4
M. Wt: 249.29 g/mol
InChI Key: CMFIGQMBHBJBFU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OTU and belongs to the class of thioureas.

Scientific Research Applications

[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea has been studied for its potential applications in various fields of science. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an antitumor agent. OTU has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models.

Mechanism Of Action

The mechanism of action of [(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in cell growth and division. This inhibition may lead to the death of cancer cells and the reduction of inflammation.

Biochemical And Physiological Effects

[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth and inflammation. It has also been shown to have a protective effect on the liver and kidneys. However, more research is needed to fully understand the biochemical and physiological effects of OTU.

Advantages And Limitations For Lab Experiments

One of the advantages of using [(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea in lab experiments is its low toxicity. It has been shown to be relatively safe in animal studies, which makes it a promising candidate for further research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on [(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea. One direction is to further investigate its potential as an antitumor agent. Studies could focus on its effectiveness against different types of cancer and its potential use in combination with other drugs. Another direction is to investigate its potential as an anti-inflammatory agent, particularly in the treatment of autoimmune diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of OTU.

Synthesis Methods

The synthesis of [(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea involves the reaction of phenyl isothiocyanate with 4-oxo-4-phenylbut-2-enoic acid hydrazide. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields the desired product. The purity of the product can be improved through recrystallization.

properties

CAS RN

18507-29-4

Product Name

[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea

InChI

InChI=1S/C11H11N3O2S/c12-11(17)14-13-10(16)7-6-9(15)8-4-2-1-3-5-8/h1-7H,(H,13,16)(H3,12,14,17)/b7-6+

InChI Key

CMFIGQMBHBJBFU-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C(=O)NNC(=S)N

SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)NNC(=S)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)NNC(=S)N

synonyms

[[(E)-4-oxo-4-phenyl-but-2-enoyl]amino]thiourea

Origin of Product

United States

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